
1-Hexadecyloctahydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the indane family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
The synthesis of 1-Hexadecyloctahydro-1H-indene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Hexadecylindene under specific reaction conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
Starting Material: 1-Hexadecylindene
Catalyst: Palladium on carbon (Pd/C)
Reaction Conditions: Hydrogen gas, elevated pressure, and temperature
The industrial production of this compound may involve similar hydrogenation processes, with optimization for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hexadecyloctahydro-1H-indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are as follows:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can occur at the hexadecyl group or the indane ring. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
1-Hexadecyloctahydro-1H-indene has several scientific research applications across different fields:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, this compound is used as a lubricant additive and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hexadecyloctahydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-Hexadecyloctahydro-1H-indene can be compared with other similar compounds, such as:
1-Hexadecylindene: The precursor to this compound, which lacks the hydrogenation of the indane ring.
1-Hexadecylbicyclo(4.3.0)nonane: A structurally related compound with a different bicyclic framework.
1-Hexadecylhydrindane: Another name for this compound, highlighting its structural similarity to hydrindane derivatives.
The uniqueness of this compound lies in its specific combination of the hexadecyl group and the hydrogenated indane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
55401-73-5 |
|---|---|
Fórmula molecular |
C25H48 |
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
1-hexadecyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h23-25H,2-22H2,1H3 |
Clave InChI |
XYDNFNUIQWCNEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
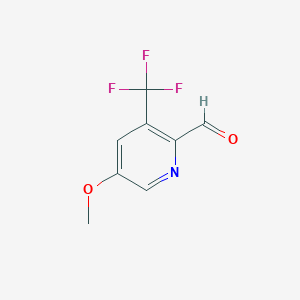
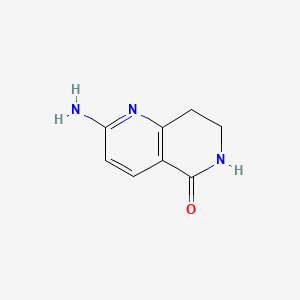
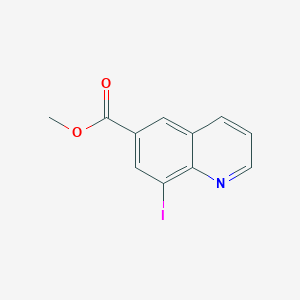
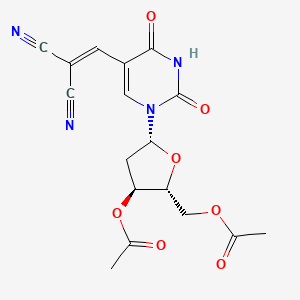
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
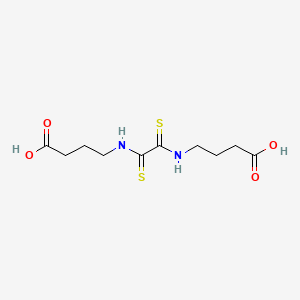
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
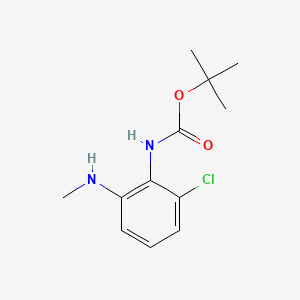
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
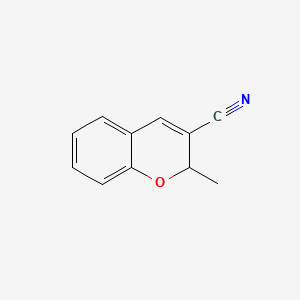
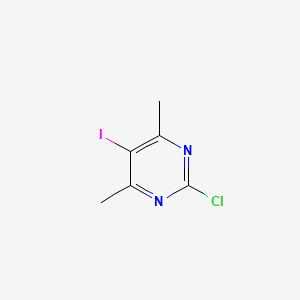
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)

